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Compound Name:
carbohydrazide

Cat. No.: B13115945

Get Quote

Abstract & Scope

The 8-methoxyquinoline-2-carbohydrazide motif is a privileged pharmacophore in medicinal
chemistry, exhibiting potent metal-chelating properties (Cu2*, Zn2*) and biological activities
ranging from antitubercular to anticancer effects. This guide details a robust, five-step synthetic
route starting from commercially available 8-hydroxy-2-methylquinoline (8-hydroxyquinaldine).
Unlike direct radical functionalization methods which suffer from poor regioselectivity, this
protocol utilizes a stepwise oxidation strategy to ensure high purity of the C2-carbonyl
functionality.

Key Deliverables:

Step-by-step synthesis of the ethyl 8-methoxyquinoline-2-carboxylate precursor.

Optimized hydrazinolysis parameters to minimize dimer formation.

General protocol for Schiff base derivatization.

Process safety analysis for Selenium Dioxide and Hydrazine handling.
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Retrosynthetic Analysis & Strategy

The synthesis is designed to build the C2-hydrazide functionality while preserving the C8-
methoxy group, which is sensitive to harsh Lewis acids (demethylation risk).

Strategic Logic:

Core Selection: We begin with 8-hydroxy-2-methylquinoline. The C2-methyl group serves as
a "masked" carboxylate.

o Protection/Functionalization: The C8-hydroxyl is methylated first to prevent interference
during the oxidative steps.

o Oxidation Sequence: A selective Selenium Dioxide (SeQz2) oxidation converts the activated
C2-methyl to an aldehyde, followed by mild oxidation to the carboxylic acid. This avoids the
harsh conditions of permanganate oxidation which can degrade the electron-rich quinoline
ring.

o Hydrazide Formation: The carboxylic acid is esterified and then subjected to nucleophilic acyl
substitution with hydrazine hydrate.

Pathway Visualization

Click to download full resolution via product page

Figure 1: Stepwise synthetic pathway from 8-hydroxyquinaldine to the target hydrazide and its
derivatives.

Materials & Critical Reagents
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Reagent Grade Role Safety Note

8-Hydroxy-2- : ; i
o >98% Starting Material Irritant.
methylquinoline

Neurotoxic, volatile.

Methyl lodide (Mel) 99% Alkylating Agent )

Use in fume hood.
Selenium Dioxide ] Highly Toxic, oxidizing

98% Oxidant i
(Se02) solid.
) ) Carcinogen, corrosive.

Hydrazine Hydrate 80% aq. Nucleophile )

Avoid metal contact.
Ethanol (Absolute) ACS Solvent Flammable.

) Peroxide former,

Dioxane Anhydrous Solvent

carcinogen.

Detailed Experimental Protocols
Step 1: Synthesis of 8-Methoxy-2-methylquinoline

Objective: Mask the phenol as a methyl ether to prevent side reactions.

e Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux
condenser.

o Reaction: Dissolve 8-hydroxy-2-methylquinoline (15.9 g, 100 mmol) in acetone (200 mL).
Add anhydrous Potassium Carbonate (27.6 g, 200 mmol).

o Addition: Add Methyl lodide (7.5 mL, 120 mmol) dropwise over 15 minutes. Caution:
Exothermic.

o Reflux: Heat the mixture to reflux (approx. 56°C) for 6—8 hours. Monitor by TLC (Mobile
phase: Hexane/EtOAc 7:3). The starting material (Rf ~0.4) should disappear, replaced by the
less polar ether (Rf ~0.6).

o Workup: Cool to room temperature (RT). Filter off inorganic salts. Evaporate the filtrate under
reduced pressure.
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 Purification: Dissolve the residue in DCM (100 mL), wash with 5% NaOH (2 x 50 mL) to
remove unreacted phenol, then water and brine. Dry over Na2SO4 and concentrate.

o Expected Yield: 90-95% (Pale yellow oil/solid).

Step 2: Oxidation to 8-Methoxyquinoline-2-carboxylic
Acid

Objective: Convert the activated methyl group to a carboxylic acid via the aldehyde
intermediate.

Part A: Aldehyde Formation

e Reaction: In a 250 mL RBF, dissolve 8-methoxy-2-methylquinoline (10 g, 57.7 mmol) in 1,4-
dioxane (100 mL) and water (5 mL).

e Oxidation: Add Selenium Dioxide (7.0 g, 63 mmol). Heat to reflux for 4 hours.
o Observation: Black selenium metal will precipitate.

« Filtration: Filter the hot solution through a Celite pad to remove Selenium. Concentrate the
filtrate to obtain crude 8-methoxyquinoline-2-carbaldehyde.

Part B: Oxidation to Acid

e Reaction: Suspend the crude aldehyde in water (50 mL). Add 30% Hydrogen Peroxide (10
mL) dropwise at 0°C, then allow to warm to RT. Stir for 12 hours.

o Alternative: Use AgNOs/NaOH (Tollens' reagent conditions) for higher selectivity if the
aldehyde is pure.

« |solation: Acidify the solution to pH 3—4 with 1M HCI. The carboxylic acid will precipitate.
 Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

o Characterization: IR (KBr): 1710 cm~* (C=0 acid), 2500-3000 cm~* (OH broad).
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Step 3: Synthesis of Ethyl 8-Methoxyquinoline-2-
carboxylate

Objective: Activate the acid for hydrazinolysis.

Reaction: Dissolve the carboxylic acid (8.0 g) in absolute ethanol (80 mL). Add concentrated
H2S0a4 (1.0 mL) as catalyst.

Reflux: Reflux for 810 hours. Use a Dean-Stark trap if scaling up to remove water, driving
equilibrium.

Workup: Concentrate ethanol to ~20 mL. Pour into ice-water (100 mL) containing NaHCOs
(to neutralize acid).

Extraction: Extract with EtOAc (3 x 50 mL). Dry organic layer (MgSOa4) and concentrate.
o Expected Yield: 80—-85% (Off-white solid).

Step 4: Synthesis of 8-Methoxyquinoline-2-
carbohydrazide (Core Protocol)

Objective: Nucleophilic acyl substitution to form the hydrazide.

Critical Parameter: Use a large excess of hydrazine to prevent the formation of the dimer (N,N'-
di(8-methoxyquinoline-2-carbonyl)hydrazine).

Setup: 100 mL RBF with reflux condenser.

» Dissolution: Dissolve Ethyl 8-methoxyquinoline-2-carboxylate (5.0 g, 21.6 mmol) in absolute
ethanol (30 mL).

o Addition: Add Hydrazine Hydrate (80%, 5.4 g, ~108 mmol, 5 equivalents) dropwise at RT.

¢ Reaction: Reflux the mixture for 4—6 hours.

o Monitoring: TLC (EtOAc/MeOH 9:1). The ester spot (high Rf) will disappear; the hydrazide
stays near the baseline or has low Rf.
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Crystallization: Cool the mixture to RT, then to 4°C in an ice bath. The hydrazide typically
crystallizes out.

Filtration: Filter the solid. Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 10 mL).
Drying: Vacuum dry at 45°C.

o Expected Yield: 75-80%.

o Appearance: White to pale yellow needles.

o Melting Point: 185-188°C (check literature for specific derivative comparison).

Step 5: Derivatization (Schiff Base Formation)

Objective: Synthesize hydrazone derivatives for biological screening.

Reaction: Dissolve 8-Methoxyquinoline-2-carbohydrazide (1.0 mmol) in Ethanol (10 mL)
containing Glacial Acetic Acid (2—3 drops).

Addition: Add the appropriate aromatic aldehyde (1.0 mmol) (e.g., benzaldehyde,
salicylaldehyde, nitrobenzaldehyde).

Reflux: Heat to reflux for 2—4 hours.

Isolation: The product often precipitates upon cooling. If not, add water dropwise to induce
turbidity. Filter and recrystallize from EtOH/DMF.

Process Control & Troubleshooting (CPPs)
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Process Step

Potential Issue

Root Cause

Corrective Action

Methylation

Low Yield / Incomplete

Water in solvent

Use anhydrous
acetone and dry
K2CO:s.

SeO:2 Oxidation

"Tar" formation

Overheating /

Polymerization

Keep temp strictly at
reflux; do not overheat
residue after

evaporation.

Hydrazinolysis

Dimer formation

(Insoluble solid)

Insufficient Hydrazine

Ensure 5 equiv. of
hydrazine hydrate is

used.

Hydrazinolysis

Oily Product

Impure Ester

Recrystallize ester
before this step.
Triturate oil with cold

ether.

Workup Logic Flow
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Figure 2: Isolation workflow for the hydrazide, highlighting the separation of toxic hydrazine

waste.

Characterization Data (Representative)

For 8-Methoxyquinoline-2-carbohydrazide:

e 'H NMR (DMSO-ds, 400 MHz): & 10.2 (s, 1H, -CONH-), 8.5 (d, 1H, H4), 8.1 (d, 1H, H3), 7.6
(t, 1H, H6), 7.5 (d, 1H, H5), 7.2 (d, 1H, H7), 4.6 (bs, 2H, -NH2), 4.0 (s, 3H, -OCHs).

e IR (KBr): 3300, 3200 cm~* (NH, NH2), 1660 cm~1 (C=0 amide), 1590 cm~1 (C=N).
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e Mass Spec (ESI):m/z calculated for C11H11N3O2 [M+H]*: 218.09; found: 218.1.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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